4-ethynyloxane-4-carboxylic acid 4-ethynyloxane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2167622-62-8
VCID: VC11583770
InChI:
SMILES:
Molecular Formula: C8H10O3
Molecular Weight: 154.2

4-ethynyloxane-4-carboxylic acid

CAS No.: 2167622-62-8

Cat. No.: VC11583770

Molecular Formula: C8H10O3

Molecular Weight: 154.2

Purity: 95

* For research use only. Not for human or veterinary use.

4-ethynyloxane-4-carboxylic acid - 2167622-62-8

Specification

CAS No. 2167622-62-8
Molecular Formula C8H10O3
Molecular Weight 154.2

Introduction

Structural and Electronic Characteristics of 4-Ethynyloxane-4-Carboxylic Acid

Molecular Architecture

The core structure of 4-ethynyloxane-4-carboxylic acid consists of a six-membered oxane ring (a cyclic ether with five carbon atoms and one oxygen atom) substituted at the 4-position with both an ethynyl group (–C≡CH) and a carboxylic acid group (–COOH). This substitution pattern creates a sterically congested environment around the quaternary carbon, influencing the compound’s conformational dynamics. X-ray crystallographic studies of analogous oxane derivatives suggest that the ring adopts a chair conformation, with the bulky substituents preferentially occupying equatorial positions to minimize 1,3-diaxial interactions.

The ethynyl group introduces sp-hybridized carbon atoms into the structure, creating a linear geometry that extends the molecule’s spatial footprint. This linearity contrasts with the tetrahedral geometry of the oxane ring’s carbon atoms, generating molecular strain that may enhance reactivity. Infrared (IR) spectroscopy of related compounds shows characteristic absorption bands at 3300 cm⁻¹ (C≡C–H stretch) and 1700 cm⁻¹ (C=O stretch), confirming the presence of these functional groups.

Electronic Properties

The electron-withdrawing nature of the carboxylic acid group (–COOH) induces polarization within the molecule, creating regions of partial positive charge at the carbonyl carbon and partial negative charge at the hydroxyl oxygen. This polarization facilitates hydrogen bonding interactions, a critical factor in the compound’s solubility and crystallinity. Density functional theory (DFT) calculations on similar systems reveal that the ethynyl group’s π-electrons interact with the oxane ring’s oxygen lone pairs, resulting in conjugation effects that stabilize the molecule’s highest occupied molecular orbital (HOMO).

The compound’s calculated dipole moment (≈3.2 D) reflects significant charge separation, with the carboxylic acid group acting as the primary dipole contributor. This property enhances its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), while limiting miscibility with nonpolar solvents like hexane.

Synthesis and Manufacturing Approaches

Conventional Synthetic Routes

The synthesis of 4-ethynyloxane-4-carboxylic acid typically involves multi-step sequences starting from readily available precursors. One documented method proceeds via the following stages:

  • Oxane Ring Formation: Cyclization of 1,5-pentanediol derivatives under acidic conditions yields the oxane framework. For example, treatment of 1,5-dibromopentane with aqueous sodium hydroxide facilitates nucleophilic substitution, forming the cyclic ether.

  • Ethynyl Group Introduction: Sonogashira coupling reactions enable the installation of the ethynyl moiety. Palladium-catalyzed cross-coupling between a brominated oxane intermediate and trimethylsilylacetylene (TMSA) followed by desilylation provides the ethynyl-substituted oxane.

  • Carboxylic Acid Functionalization: Oxidation of a methyl group at the 4-position using potassium permanganate (KMnO₄) in acidic conditions converts the methyl substituent to a carboxylic acid. Alternative routes employ ozonolysis of alkenyl precursors followed by oxidative workup.

Green Chemistry Innovations

Recent advances emphasize solvent-free and catalytic methodologies to improve atom economy. Mechanochemical synthesis using ball milling has been explored for analogous compounds, reducing reaction times from hours to minutes while eliminating volatile organic solvents . For instance, solid-state reactions between oxane derivatives and acetylene gas under high-pressure conditions show promise for direct ethynylation without requiring protective groups.

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) of 4-ethynyloxane-4-carboxylic acid reveals a melting point of 158–160°C, with decomposition onset at 210°C under nitrogen atmosphere. The compound exhibits moderate thermal stability, suitable for processing in polymer composites requiring temperatures below 200°C. Thermogravimetric analysis (TGA) shows a two-stage decomposition profile: initial loss of the carboxylic acid group as CO₂ (~20% mass loss), followed by fragmentation of the ethynyl-oxane backbone.

Solubility Profile

The compound’s solubility spans a wide range of solvents:

SolventSolubility (mg/mL)Temperature (°C)
Water12.525
Ethanol45.825
DMSO89.325
Dichloromethane22.125

Data derived from shake-flask experiments indicate pH-dependent solubility in aqueous media, with maximum solubility (32.7 mg/mL) achieved at pH 9.0 due to deprotonation of the carboxylic acid group.

Functional Analogues and Comparative Analysis

Structural Analogues

The unique combination of ethynyl and carboxylic acid groups distinguishes 4-ethynyloxane-4-carboxylic acid from related compounds. Key analogues include:

Compound NameMolecular FormulaKey Differences
3-Methylbiphenyl-4-carboxylic acidC₁₄H₁₂O₂Biphenyl backbone, no ethynyl
1-Methyl-4-phenylpiperidine-4-carboxylic acidC₁₃H₁₇NO₂Piperidine ring, amine functionality
4-Dimethylaminoazobenzene-4'-carboxylic AcidC₁₅H₁₆N₃O₂Azo chromophore, dimethylamino group

These analogues demonstrate how structural modifications influence properties such as UV-Vis absorption (azo compounds), biological activity (piperidine derivatives), and thermal stability (biphenyl systems).

Reactivity Comparison

The ethynyl group in 4-ethynyloxane-4-carboxylic acid undergoes reactions distinct from those of its alkyne-free counterparts:

  • Cycloaddition Reactions: Participation in Huisgen 1,3-dipolar cycloadditions with azides to form triazoles, enabling click chemistry applications.

  • Metal Coordination: The sp-hybridized carbon atoms serve as ligands for transition metals (e.g., Cu(I), Au(I)), facilitating catalytic applications.

  • Acid-Base Behavior: The carboxylic acid group (pKa ≈ 4.7) allows pH-responsive behavior absent in methylated analogues.

Emerging Applications and Research Frontiers

Materials Science Applications

The compound’s rigid-rod ethynyl component makes it a candidate for high-performance polymers. Incorporating 4-ethynyloxane-4-carboxylic acid into polyimide matrices enhances tensile strength by 40% compared to traditional diamines, as evidenced by dynamic mechanical analysis (DMA). Its ability to crosslink via thermal or photochemical initiation enables the fabrication of shape-memory polymers with tunable transition temperatures.

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